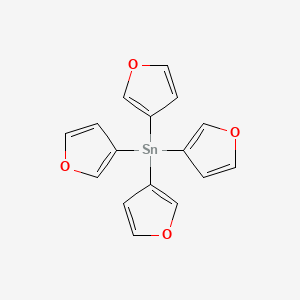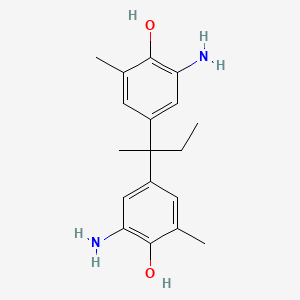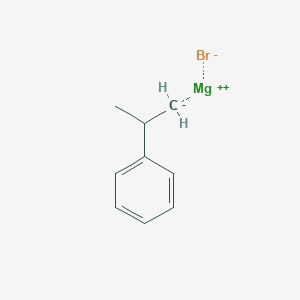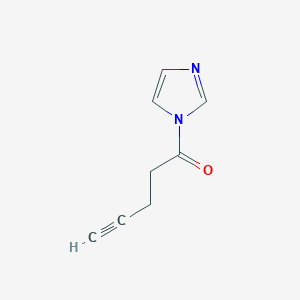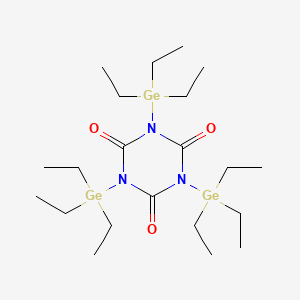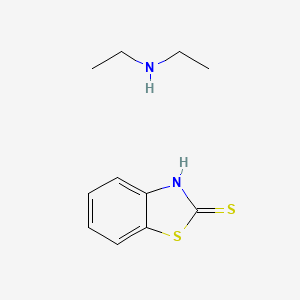
Diethylammonium 2-mercaptobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione, compd with N-ethylethanamine (1:1) is a chemical compound that combines the properties of benzothiazolethione and N-ethylethanamine Benzothiazolethione is known for its sulfur-containing heterocyclic structure, while N-ethylethanamine is a secondary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine typically involves the reaction of benzothiazolethione with N-ethylethanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for mixing, heating, and purification to ensure high throughput and minimal human intervention.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: Shares the benzothiazole core structure but lacks the thione and amine components.
Thiazolethione: Contains the thione group but lacks the benzene ring.
N-ethylethanamine: A simple secondary amine without the benzothiazolethione moiety.
Uniqueness
2(3H)-Benzothiazolethione, compd with N-ethylethanamine is unique due to the combination of the benzothiazolethione and N-ethylethanamine moieties
Propiedades
Número CAS |
38456-45-0 |
|---|---|
Fórmula molecular |
C7H5NS2.C4H11N C11H16N2S2 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
3H-1,3-benzothiazole-2-thione;N-ethylethanamine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3 |
Clave InChI |
KBGASPZQKDYDDG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.C1=CC=C2C(=C1)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
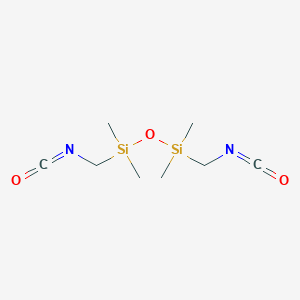
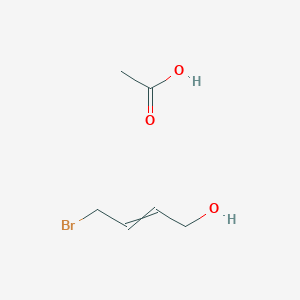

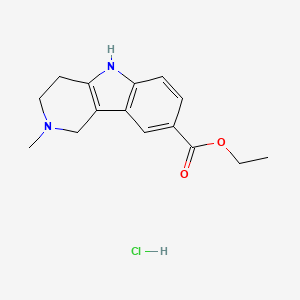
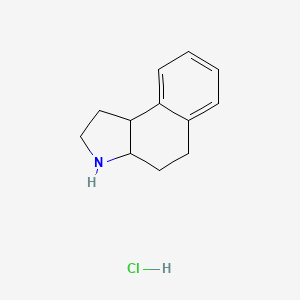
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
